1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione
Description
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione (referred to hereafter as Compound A) is a boron-containing heterocyclic compound with a quinoxaline-2,3-dione core. Key structural features include:
- Substituents: 1-Ethyl group: Enhances lipophilicity and steric bulk. 6-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A boronate ester moiety critical for Suzuki-Miyaura cross-coupling reactions, enabling late-stage functionalization in drug discovery .
Compound A (PN-1415) is synthesized with 95% purity, as noted in commercial catalogs, and serves as a versatile intermediate in medicinal chemistry and materials science .
Properties
CAS No. |
2377611-66-8 |
|---|---|
Molecular Formula |
C16H20BFN2O4 |
Molecular Weight |
334.15 |
IUPAC Name |
4-ethyl-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21) |
InChI Key |
XLKSRAOBZDQALN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)C(=O)N3)CC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a synthetic compound belonging to the quinoxaline family. Its unique structure incorporates a fluorine atom and a boron-containing dioxaborolane moiety, suggesting potential applications in medicinal chemistry. This article explores the biological activity of this compound, drawing on available literature and structural analogs to infer its possible mechanisms and therapeutic uses.
Chemical Structure and Properties
The molecular formula of 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is C16H20BFN2O4, with a molecular weight of approximately 334.15 g/mol. The presence of the fluorine atom and the dioxaborolane group may enhance its biological activity by influencing pharmacokinetics and target interactions.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Fluoroquinoxaline | Fluorinated quinoxaline | Antimicrobial |
| 6-Bromoquinoxaline | Bromine substituent | Anticancer |
| 4-Hydroxyquinoxaline | Hydroxy group | Antioxidant |
The structural features of 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline may enhance its selectivity against specific microbial targets compared to other quinoxalines.
Anticancer Potential
Research into quinoxaline derivatives has also highlighted their anticancer potential. The compound's ability to modulate kinase activity is particularly noteworthy. Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. Although specific data on this compound's efficacy as a kinase inhibitor is not yet available, its structural analogs have shown promising results in inhibiting various kinases involved in cancer progression .
Understanding the mechanism of action for 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline involves examining its interactions with biological targets:
- Targeting Kinases : The quinoxaline core is known to interact with ATP-binding sites in kinases. This interaction could lead to inhibition of pathways that promote tumor growth.
- Fluorine Substitution : The presence of fluorine may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against targeted cells.
Case Studies and Research Findings
While direct studies on 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline are sparse, several case studies on related compounds provide insights:
Study 1: Antimicrobial Efficacy
A study evaluating fluorinated quinoxalines reported significant antimicrobial activity against resistant strains of bacteria. The study suggested that the introduction of fluorine enhances binding affinity to bacterial targets .
Study 2: Kinase Inhibition
Another research focused on similar quinoxaline derivatives demonstrated effective inhibition of mTOR kinase activity with IC50 values in the low nanomolar range. This suggests that modifications like those in 1-Ethyl-7-fluoro could yield similar or improved potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Boron-Containing Heterocycles
Pyrazole-Based Boronates ()
Examples include:
- PB07339 : 1-(Tetrahydro-1,1-dioxido-3-thienyl)pyrazole-4-boronic acid pinacol ester.
- PB07291 : 1-{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidin-1-yl}ethan-1-one.
| Property | Compound A | Pyrazole-Based Boronates |
|---|---|---|
| Core Structure | Quinoxaline-2,3-dione | Pyrazole |
| Boronate Position | Position 6 | Position 4 (PB07339) |
| Electronic Effects | Electron-withdrawing dione | Electron-neutral pyrazole |
| Reactivity | High (planar core) | Moderate (smaller heterocycle) |
| Applications | Cross-coupling, drug discovery | Fragment-based drug design |
However, pyrazole boronates are more synthetically accessible for modular derivatization .
Phenyl-Based Boronates ()
Examples include:
- PN-1275 : Ethyl 2-[2-fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]-2-oxoacetate.
- PN-1904 : Ethyl 2-[2-fluoro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]-2-oxoacetate.
| Property | Compound A | Phenyl-Based Boronates |
|---|---|---|
| Core Structure | Quinoxaline | Phenyl ring |
| Fluorine Position | Position 7 | Positions 2, 3, or 5 |
| Functional Groups | Dione, ethyl | Oxoacetate, ethyl ester |
| Synthetic Utility | Drug intermediates | Cross-coupling precursors |
However, their simpler structures enable rapid diversification in combinatorial chemistry .
Fluorinated Quinoxaline Derivatives ()
Naphtho[2,3-f]quinoxaline-2,7,12-triones ()
These compounds feature extended conjugation via a naphthoquinoxaline system and methoxy/benzoyl substituents.
| Property | Compound A | Naphthoquinoxaline Derivatives |
|---|---|---|
| Core Size | Bicyclic | Tricyclic (naphtho-fused) |
| Substituents | Boronate, ethyl, fluoro | Methoxy, benzoyl |
| Solubility | Moderate (boronate ester) | Low (bulky substituents) |
Key Differences: The tricyclic system in naphthoquinoxalines enhances UV absorption but reduces solubility, limiting in vivo applications compared to Compound A .
Fluoro-Substituted Quinolines ()
Examples include ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
| Property | Compound A | Fluoroquinolines |
|---|---|---|
| Core Structure | Quinoxaline | Quinoline |
| Fluorine Role | Meta-directing (position 7) | Ortho/para-directing |
| Biological Activity | Underexplored | Antibacterial (known for quinolones) |
Key Differences: Quinolines are established antimicrobial agents, whereas Compound A’s bioactivity remains to be elucidated. The dione group in Compound A may confer unique redox properties .
Suzuki-Miyaura Cross-Coupling ()
The tetramethyl-dioxaborolan-2-yl group in Compound A enables palladium-catalyzed coupling with aryl halides, similar to other boronates. However, steric hindrance from the quinoxaline core may slow reaction kinetics compared to phenyl or pyrazole analogs .
Stability and Handling
- Compound A : Stable under inert conditions; boronate ester hydrolyzes slowly in protic solvents.
- Pyrazole Boronates (PB07339) : More moisture-sensitive due to less steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
